molecular formula C24H27NO4S3 B11639988 Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

Cat. No.: B11639988
M. Wt: 489.7 g/mol
InChI Key: HSVLUVATDPNHTB-UHFFFAOYSA-N
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Description

Diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate typically involves multiple steps. The starting materials often include quinoline derivatives and dithiole compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

Diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate is unique due to its specific diethyl and ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s ability to interact with various molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C24H27NO4S3

Molecular Weight

489.7 g/mol

IUPAC Name

diethyl 6'-ethyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate

InChI

InChI=1S/C24H27NO4S3/c1-6-25-17-12-10-9-11-15(17)19-20(23(25,4)5)30-13-16(21(26)28-7-2)24(19)31-14-18(32-24)22(27)29-8-3/h9-14H,6-8H2,1-5H3

InChI Key

HSVLUVATDPNHTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(C1(C)C)SC=C(C34SC=C(S4)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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